ALX-1393

Neuropathic Pain Analgesic Drug Discovery GlyT2 Selectivity

GlyT2 inhibitor studies face a critical confound: Org-25543 acts irreversibly, obscuring toxicity-efficacy relationships. ALX-1393 is the validated reversible GlyT2 inhibitor (IC50 21.1 nM) serving as the essential reversible control. • Reversible inhibition confirmed via head-to-head comparison vs. irreversible Org-25543 • Increases glycinergic mIPSC frequency; washable for within-session electrophysiology recovery • Validated in formalin-induced nociception, mechanical hyperalgesia & bladder overactivity models • ≥98% purity; ambient/blue ice shipping for immediate global dispatch

Molecular Formula C23H22FNO4
Molecular Weight 395.4 g/mol
Cat. No. B1664810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALX-1393
SynonymsALX 1393
ALX-1393
ALX1393
Molecular FormulaC23H22FNO4
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N
InChIInChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1
InChIKeyADUSZEGHFWRTQS-AIBWNMTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ALX-1393 for Pain Research


ALX-1393 is a potent and selective inhibitor of the neuronal glycine transporter type 2 (GlyT2), a key regulator of extracellular glycine concentrations and inhibitory neurotransmission in the spinal cord and brainstem [1]. Characterized as a reversible inhibitor of GlyT2, it exerts its effects by blocking the reuptake of glycine into presynaptic neurons, thereby elevating synaptic glycine levels and enhancing glycinergic signaling [2]. This mechanism is the basis for its demonstrated antinociceptive effects in various rodent models of pain, making it a critical tool compound for dissecting the role of glycinergic inhibition in pain pathways [3].

1

Target Pathway

GlyT2-mediated glycinergic inhibition in spinal and brainstem pain circuits

2

Mechanism Fit

Reversible GlyT2 inhibitor suitable for acute-dosing study designs with washout recovery

3

Model Context

Reported antinociceptive endpoints in rodent inflammatory, neuropathic, and acute pain models

Why ALX-1393 Is Irreplaceable


Substituting ALX-1393 with other GlyT2 inhibitors in research applications is scientifically invalid due to profound differences in their mechanism of transporter inhibition, which directly translates to disparate safety profiles. A head-to-head pharmacological comparison of the two primary published GlyT2 inhibitors, ALX-1393 and Org-25543, revealed that they possess fundamentally different modes of inhibition [1]. This comparative study identified that inhibitors of GlyT2 can exert either reversible (ALX-1393) or irreversible (Org-25543) inhibition, a distinction with significant functional consequences [2]. While both molecules increase synaptic glycine, their divergent interaction kinetics with the transporter result in differing efficacy-toxicity balances, underscoring that they are not interchangeable pharmacological tools. The specific quantitative evidence of these critical differences is presented in the guide below.

Mechanism Mismatch

Reversible vs. irreversible GlyT2 inhibition may not transfer

Org-25543 exhibits irreversible inhibition linked to reported motor-deficit endpoints; ALX-1393's reversible binding supports distinct acute-dosing paradigms. Direct substitution may confound study interpretation.

Mechanism review required
Selectivity Gap

GlyT2/GlyT1 selectivity windows differ substantially

GlyT1 inhibitors such as sarcosine showed no effect in herpetic pain models where ALX-1393 was effective. GlyT2 isoform-selectivity context may not transfer across comparator compounds.

Isoform context review
Tolerability Divergence

In vivo tolerability endpoint profiles are not interchangeable

Irreversible GlyT2 inhibitors were associated with lethality endpoints at reported analgesic doses; ALX-1393 showed lower reported motor-deficit risk. Tolerability context may not generalize across inhibitor classes.

Endpoint context review

ALX-1393 vs. Alternative GlyT2 Inhibitors


GlyT2 Selectivity Profile

ALX-1393 demonstrates target selectivity for GlyT2 over GlyT1 with a pIC50 of 7.1 for GlyT2 and 5.4 for GlyT1, indicating an approximate 50-fold selectivity window . In contrast, the comparator compound Org-25543 shows higher potency and selectivity, with a pIC50 of 7.9 for GlyT2 and less than 4 for GlyT1, representing a selectivity index greater than 8000-fold . This quantitative difference in selectivity is crucial for experimental design where off-target activity on GlyT1 must be minimized or understood.

GlyT2 Selectivity Profile
Head-to-head
ALX-1393: ~50-fold GlyT2/GlyT1 selectivity
Org-25543: >8000-fold selectivity (GlyT2 pIC50 7.9 vs GlyT1 pIC50
Supports GlyT2-pathway study design with narrower selectivity window requiring concentration review
Human GlyT2/GlyT1 heterologous expression systems; class-level inference
Inhibition Mechanism
Head-to-head
ALX-1393: reversible; washout restores transporter function
Org-25543: practically irreversible; effect persists post-washout
Informs acute-dosing study design; irreversible inhibition linked to reported motor-deficit endpoints in vivo
In vitro GlyT2 uptake assays and rodent behavioral models
Pain Model Selectivity
Head-to-head
ALX1393 suppressed dynamic and static allodynia in herpetic pain model
Sarcosine (GlyT1 inhibitor): no effect on allodynia; GlyT2 mRNA is 23-fold more abundant in dorsal horn
Supports GlyT2-specific pain-pathway investigation; GlyT1 inhibitors are not appropriate tools for this endpoint context
Intrathecal mouse herpetic/postherpetic pain model
In Vivo Tolerability Window
Head-to-head
ALX-1393: lower reported motor-deficit and lethality risk
Org-25543: severe motor impairment and lethality at reported analgesic doses
May support in vivo GlyT2 research design without confounding severe tolerability endpoints
Rodent behavioral safety assessments; tolerability endpoint context
Neuropathic Pain Analgesic Drug Discovery GlyT2 Selectivity

Mechanism of Inhibition: Reversible vs. Irreversible

ALX-1393 is a reversible inhibitor of the GlyT2 transporter, whereas Org-25543 has been characterized as a practically irreversible inhibitor [1]. In functional studies, the inhibition exerted by ALX-1393 is reversed upon washout, while Org-25543's effect persists, a critical distinction that determines the compound's utility in acute versus chronic dosing paradigms . This mode of action is directly linked to acute toxicity, with irreversible inhibition leading to severe motor deficits and lethality in rodents, a phenotype not observed with reversible inhibitors like ALX-1393 [2].

Inhibition Mechanism
Head-to-head
ALX-1393: reversible; washout restores transporter function
Org-25543: practically irreversible; effect persists post-washout
Informs acute-dosing study design; irreversible inhibition linked to reported motor-deficit endpoints in vivo
In vitro GlyT2 uptake assays and rodent behavioral models
Pharmacological Tools Toxicology Mechanism of Action

Functional Selectivity in Pain Models

In a mouse model of herpetic and postherpetic pain, intrathecal administration of the GlyT2 inhibitor ALX1393 significantly suppressed both dynamic and static mechanical allodynia [1]. In direct comparison, the GlyT1 inhibitor sarcosine had no effect on these pain behaviors [1]. This functional evidence aligns with the differential expression of GlyT2 and GlyT1 in the spinal cord, where GlyT2 mRNA is 23-fold more abundant than GlyT1 mRNA in the dorsal horn [2]. This indicates that ALX-1393's target, GlyT2, is the predominant isoform responsible for regulating glycinergic tone in spinal pain circuits.

Pain Model Selectivity
Head-to-head
ALX1393 suppressed dynamic and static allodynia in herpetic pain model
Sarcosine (GlyT1 inhibitor): no effect on allodynia; GlyT2 mRNA is 23-fold more abundant in dorsal horn
Supports GlyT2-specific pain-pathway investigation; GlyT1 inhibitors are not appropriate tools for this endpoint context
Intrathecal mouse herpetic/postherpetic pain model
Neuropathic Pain Analgesic Drug Discovery GlyT2 Selectivity

In Vivo Therapeutic Window

A direct comparative study established that ALX-1393 and Org-25543 have a different set of undesirable properties that limit their usefulness as pharmacological tools [1]. Specifically, ALX-1393 avoids the acute toxicity associated with Org-25543, which causes severe motor impairment and lethality at analgesic doses . The study concluded that reversible inhibition, as seen with ALX-1393, might allow a tolerable balance between efficacy and toxicity [2]. While both compounds demonstrate analgesic effects, the safety window for ALX-1393 is substantially wider, making it a more viable tool for studying GlyT2 function in vivo without confounding toxicity.

In Vivo Tolerability Window
Head-to-head
ALX-1393: lower reported motor-deficit and lethality risk
Org-25543: severe motor impairment and lethality at reported analgesic doses
May support in vivo GlyT2 research design without confounding severe tolerability endpoints
Rodent behavioral safety assessments; tolerability endpoint context
Preclinical Toxicology In Vivo Pharmacology Drug Development

ALX-1393 Research Applications


Acute & Inflammatory Pain Models

Based on its demonstrated efficacy in suppressing formalin-induced nociceptive behaviors and increasing mechanical paw withdrawal thresholds in rats [4], ALX-1393 is ideally suited for acute and inflammatory pain studies. Its reversible mechanism allows for investigation of the immediate and short-term consequences of enhancing glycinergic tone without the confounding effects of irreversible transporter inhibition [5]. Researchers can use intrathecal or intracerebroventricular administration of ALX-1393 to probe the specific contribution of spinal and supraspinal GlyT2 to pain processing [4].

Comparative Pharmacology of GlyT2 Inhibition

The direct comparative evidence demonstrating that ALX-1393 is a reversible inhibitor while Org-25543 is an irreversible inhibitor establishes a unique experimental paradigm [4]. A critical application for ALX-1393 is as the 'reversible control' in studies designed to deconvolve the functional consequences of different modes of GlyT2 inhibition. This is essential for understanding the molecular basis of GlyT2 inhibitor toxicity and for developing next-generation analgesics that maintain efficacy while improving safety [5].

Spinal Cord Slice Electrophysiology

ALX-1393 has been shown to increase the frequency of glycinergic miniature inhibitory postsynaptic currents (mIPSCs) in spinal dorsal horn neurons [4]. Its reversible nature is a key advantage for slice electrophysiology, as it allows for washout and recovery of baseline synaptic activity within the same experimental session. This property is less reliable with the pseudo-irreversible inhibitor Org-25543. Researchers can use ALX-1393 to acutely enhance glycinergic inhibition and study its impact on neuronal excitability and synaptic plasticity in pain pathways [4].

Non-Pain Modalities

The finding that ALX-1393 ameliorates bladder overactivity in a rat model of cystitis by suppressing nociceptive behaviors and improving cystometric parameters expands its utility beyond classical pain research [4]. This evidence supports the use of ALX-1393 in urological research to probe the role of spinal glycinergic signaling in bladder function and visceral pain. Its favorable safety profile compared to other GlyT2 inhibitors is particularly relevant for these studies, which may involve complex behavioral and physiological readouts [5].

Application
Selection Property
Validation Focus
Acute & inflammatory pain research
Reversible GlyT2 inhibition enabling washout-controlled acute dosing
Pain-model endpoint response in spinal and supraspinal glycinergic circuits
GlyT2 inhibition mechanism studies
Reversible control for comparing inhibition-mode functional consequences
Inhibition-kinetics endpoint context and transporter-mechanism interpretation
Spinal glycinergic electrophysiology
Washout-compatible reversible inhibitor for slice recording sessions
mIPSC frequency and glycinergic tone recovery after compound washout
Visceral pain & bladder function research
GlyT2-mediated spinal signaling modulation in urological models
Cystometric and nociceptive-behavior endpoints in bladder overactivity models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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